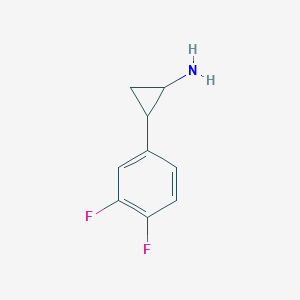

2-(3,4-Difluorophenyl)cyclopropaneamine

Description

Significance of the Cyclopropane (B1198618) Core in Medicinal Chemistry Scaffolds

The cyclopropane ring, the smallest carbocyclic system, is a prevalent motif in medicinal chemistry, appearing in numerous marketed drugs. scientificupdate.comnih.govacs.org Its significance stems from a unique combination of structural rigidity and electronic character that chemists can leverage to fine-tune the properties of drug candidates. nih.govpsu.edu

One of the primary advantages of the cyclopropane core is its inherent rigidity. nbinno.com Unlike flexible aliphatic chains, the three-membered ring locks the spatial orientation of its substituents, which can lead to a more favorable entropic profile upon binding to a biological target. acs.orgiris-biotech.de This conformational constraint helps to pre-organize the molecule for optimal interaction with enzymes or receptors, potentially increasing potency and selectivity. nbinno.com

Furthermore, the cyclopropane moiety often enhances the metabolic stability of a drug. nbinno.combohrium.com The C-H bonds in a cyclopropane ring are stronger than those in typical alkanes, and the ring itself is generally resistant to common metabolic pathways like oxidation by cytochrome P450 enzymes. acs.orgiris-biotech.de This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body. nbinno.com

The electronic nature of the cyclopropane ring is also noteworthy. Its carbon-carbon bonds possess a higher degree of p-character than those in acyclic alkanes, giving the ring some properties reminiscent of a carbon-carbon double bond. scientificupdate.comnbinno.com This unique electronic feature can influence molecular interactions and allows the cyclopropane ring to serve as a bioisosteric replacement for other chemical groups, such as alkenes, gem-dimethyl groups, or even phenyl rings, providing a tool to modulate physicochemical properties like lipophilicity and solubility. scientificupdate.comnih.govchem-space.com

Table 1: Physicochemical Contributions of the Cyclopropane Scaffold

| Property | Contribution of Cyclopropane Core | Reference |

|---|---|---|

| Conformational Rigidity | Locks molecular geometry, enhancing target binding and potency. | acs.orgnbinno.comiris-biotech.de |

| Metabolic Stability | Increases resistance to enzymatic degradation, improving pharmacokinetics. | nbinno.comiris-biotech.debohrium.com |

| Solubility & Lipophilicity | Can be used to fine-tune these properties by replacing other functional groups. | nih.goviris-biotech.debohrium.com |

| Three-Dimensionality | Provides a well-defined 3D structure, useful for scaffold-based drug design. | nih.govbohrium.com |

| Bioisosterism | Acts as a stable mimic for groups like alkenes or gem-dimethyl moieties. | scientificupdate.comnih.gov |

Overview of Amino-Substituted Cyclopropanes in Chemical Biology

The introduction of an amino group onto a cyclopropane ring creates a class of compounds known as cyclopropylamines. These molecules are significant building blocks in synthetic organic chemistry and are found in a wide array of biologically active compounds. longdom.orgchemrxiv.org The combination of the rigid cyclopropane scaffold and the basic, nucleophilic amino group provides a versatile platform for developing new chemical entities with diverse pharmacological activities. longdom.org

Amino-substituted cyclopropanes are key components in numerous pharmaceuticals, including antidepressants, antivirals, and anticancer agents. longdom.orgacs.org For instance, the cyclopropylamine (B47189) moiety is a crucial pharmacophore in monoamine oxidase inhibitors (MAOIs), where it plays a role in modulating neurotransmitter levels. longdom.org

In the field of chemical biology, cyclopropane-containing amino acids are of particular interest. unl.pt These non-natural amino acids are used to create conformationally restricted peptides. unl.ptnih.gov By incorporating these rigid units into a peptide backbone, researchers can control the secondary structure and enhance proteolytic stability, which is a significant challenge in the development of peptide-based therapeutics. nbinno.comacs.org The diverse biological activities exhibited by natural and synthetic cyclopropane derivatives range from enzyme inhibition to antimicrobial and antiviral effects. unl.ptmdpi.com

Table 2: Applications of Amino-Substituted Cyclopropanes

| Application Area | Examples and Significance | Reference |

|---|---|---|

| Pharmaceuticals | Core structure in antidepressants (MAOIs), antivirals, and anticancer drugs. | longdom.orgacs.org |

| Agrochemicals | Used in the formulation of herbicides, fungicides, and insecticides. | longdom.orgchemicalbook.com |

| Peptidomimetics | Incorporated as constrained amino acids to control peptide conformation and stability. | unl.ptnih.gov |

| Enzyme Inhibition | The strained ring can be involved in mechanism-based inhibition of enzymes like cytochrome P450. | chemicalbook.com |

Contextualization of 2-(3,4-Difluorophenyl)cyclopropaneamine within Cyclopropaneamine Research

This compound is a specific, synthetically important molecule within the broader class of cyclopropaneamines. Its structure features a cyclopropane ring substituted with both an amino group and a 3,4-difluorophenyl group. This particular arrangement of functional groups makes it a highly valuable intermediate in pharmaceutical synthesis.

The primary context for research into this compound is its role as a key building block for the synthesis of Ticagrelor (B1683153), a P2Y12 platelet inhibitor used to prevent thrombotic events. quickcompany.ingoogle.comjustia.comchemicalbook.com The specific stereoisomer, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is crucial for the biological activity of the final drug product. chemicalbook.com Consequently, a significant body of research has been dedicated to developing efficient and stereoselective synthetic routes to this intermediate. quickcompany.ingoogle.comjustia.com These synthetic strategies often involve multi-step processes, including cyclopropanation reactions and the introduction of the amine group via methods like the Curtius rearrangement. google.comgoogle.com

Beyond its role as a synthetic intermediate, the compound is also utilized in research settings as a reference standard for analytical method development and in studies investigating potential new impurities in Ticagrelor. vulcanchem.com Furthermore, it serves as a valuable tool in structure-activity relationship (SAR) studies aimed at designing new P2Y12 receptor antagonists. vulcanchem.com The difluoro-substitution on the phenyl ring is critical, as fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBIQNXHRPJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963851 | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633312-86-4, 474709-85-8 | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633312864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3,4 Difluorophenyl Cyclopropaneamine and Its Stereoisomers

Diastereoselective Synthetic Pathways

Diastereoselective synthesis provides a powerful strategy to control the relative stereochemistry of the cyclopropane (B1198618) ring. These methods often employ chiral auxiliaries to direct the formation of the desired stereoisomer.

Synthesis via Substituted Cinnamic Acid Derivatives

A common and effective approach to chiral 2-arylcyclopropaneamines involves the diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds derived from 3,4-difluorocinnamic acid. The use of chiral auxiliaries attached to the carbonyl group allows for facial discrimination of the double bond during the cyclopropanation reaction.

Oppolzer's sultams are a class of highly effective chiral auxiliaries in asymmetric synthesis. nih.gov In the synthesis of 2-(3,4-Difluorophenyl)cyclopropaneamine, (E)-3-(3,4-difluorophenyl)-2-propenoic acid is first converted to its corresponding acyl chloride, which is then reacted with a chiral sultam, such as (2R)-bornane-10,2-sultam, to form an N-enoyl sultam. google.com This intermediate then undergoes a diastereoselective cyclopropanation reaction.

The rigid structure of the sultam auxiliary effectively shields one face of the double bond, directing the incoming cyclopropanating agent to the opposite face, thus leading to a high degree of stereocontrol. Following the cyclopropanation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched cyclopropanecarboxylic acid, which can then be converted to the target amine via methods like the Curtius rearrangement. google.com

Detailed research findings have demonstrated the efficacy of this approach. The diastereoselective cyclopropanation of the N-enoyl sultam derived from 3,4-difluorocinnamic acid provides the desired cyclopropylamide in high chiral purity after recrystallization. google.com

| Step | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield |

| Acylation | (E)-3-(3,4-difluorophenyl)-2-propenoic acid, SOCl₂, Toluene, Pyridine (B92270) | (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride | Not Applicable | High |

| Auxiliary Attachment | (2R)-bornane-10,2-sultam, Base | N-((E)-3-(3,4-difluorophenyl)acryloyl)sultam | Not Applicable | High |

| Cyclopropanation | Dimethylsulfoxonium methylide, DMSO | N-((1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl)sultam | High | Good |

| Auxiliary Cleavage | LiOH, THF/H₂O | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | High | Good |

Besides Oppolzer's sultam, other chiral auxiliaries have been successfully employed to induce diastereoselectivity in the cyclopropanation of 3,4-difluorocinnamic acid derivatives. One notable example is the use of (-)-menthol. google.com In this strategy, the 3,4-difluorocinnamic acid is converted to its corresponding ester with L-menthol. The bulky menthyl group then directs the cyclopropanation reaction.

The general procedure involves the reaction of (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride with L-menthol in the presence of a base like pyridine to form the corresponding ester. google.comnih.gov This menthyl ester then undergoes cyclopropanation. Subsequent hydrolysis of the resulting cyclopropanecarboxylate (B1236923) ester removes the chiral auxiliary, affording the enantiomerically enriched carboxylic acid.

| Step | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield |

| Esterification | (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride, L-menthol, Pyridine, Toluene | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)acrylate | Not Applicable | Good |

| Cyclopropanation | Dimethylsulfoxonium methylide, NaI, NaOH, DMSO | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate | Good | Moderate |

| Hydrolysis | LiOH, THF/H₂O | trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | Good | High |

Cyclopropanation of Olefinic Precursors

Direct cyclopropanation of olefinic precursors is a fundamental transformation in the synthesis of cyclopropane-containing molecules. The stereochemical outcome of these reactions can be controlled through the use of chiral reagents or by substrate-directed approaches.

The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (the Furukawa modification). wikipedia.orgwiley-vch.de While being a powerful tool, achieving high diastereoselectivity in the Simmons-Smith cyclopropanation of electron-deficient olefins like cinnamic acid derivatives can be challenging without the influence of a directing group. researchgate.net

For substrates containing a nearby hydroxyl group, the zinc reagent can coordinate to the oxygen, directing the methylene (B1212753) transfer to the same face of the double bond. In the context of this compound synthesis, this would typically involve the cyclopropanation of a chiral allylic alcohol precursor. The stereochemistry of the hydroxyl group on the allylic alcohol would dictate the facial selectivity of the cyclopropanation.

Due to the electron-withdrawing nature of the 3,4-difluorophenyl and carbonyl groups in cinnamic acid derivatives, these substrates are less reactive towards the electrophilic Simmons-Smith reagent compared to electron-rich olefins. researchgate.net Modifications of the Simmons-Smith reagent, such as those developed by Shi, which are more nucleophilic, can be employed for such electron-deficient systems.

| Substrate Type | Reagents | Key Features |

| Chiral Allylic Alcohol | Et₂Zn, CH₂I₂ | Hydroxyl group directs cyclopropanation, leading to high diastereoselectivity. |

| Cinnamic Ester/Amide | Modified Simmons-Smith Reagents (e.g., Shi's reagent) | Can cyclopropanate electron-deficient olefins, but diastereoselectivity depends heavily on the chiral auxiliary. |

The reaction of sulfoxonium ylides, such as dimethylsulfoxonium methylide, with α,β-unsaturated carbonyl compounds is a widely used method for the synthesis of cyclopropanes. nih.gov This reaction proceeds via a conjugate addition (Michael addition) of the ylide to the double bond, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

In the context of the diastereoselective synthesis of this compound, this method is often coupled with the use of chiral auxiliaries on the cinnamic acid derivative, as described in sections 2.1.1.1 and 2.1.1.2. The chiral auxiliary directs the initial Michael addition of the sulfoxonium ylide, thereby establishing the stereochemistry of the resulting cyclopropane.

The reaction is typically carried out by generating the dimethylsulfoxonium methylide in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride or sodium hydroxide (B78521) in a solvent such as DMSO. google.comnih.gov This reagent then reacts with the chiral N-enoyl sultam or menthyl ester of 3,4-difluorocinnamic acid to afford the corresponding cyclopropyl (B3062369) derivative with good diastereoselectivity. google.comnih.gov

| Chiral Auxiliary | Ylide Reagent | Base/Solvent | Diastereoselectivity |

| Oppolzer's Sultam | (CH₃)₃S(O)I | NaH or NaOH / DMSO | High |

| (-)-Menthol | (CH₃)₃S(O)I | NaI, NaOH / DMSO | Good |

Asymmetric Cyclopropanation Methodologies

Asymmetric cyclopropanation represents a direct and efficient approach to establishing the chiral cyclopropane core of this compound. This strategy typically involves the reaction of a prochiral olefin, such as 3,4-difluorostyrene (B50085), with a carbene source in the presence of a chiral catalyst. The catalyst plays a pivotal role in controlling the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

Various catalytic systems have been explored for this transformation, with notable examples including those based on transition metals like rhodium and copper, complexed with chiral ligands. The choice of catalyst, ligand, and reaction conditions can significantly influence both the yield and the enantiomeric excess (e.e.) of the desired cyclopropane product. For instance, enantiomerically enriched cyclopropanecarboxylates, precursors to the target amine, can be formed from 3,4-difluorostyrene using methods for asymmetric cyclopropanation described in the literature. google.comgoogleapis.com

Below is a table summarizing representative data for asymmetric cyclopropanation reactions leading to precursors of this compound.

| Catalyst/Ligand | Carbene Source | Substrate | Product | Yield (%) | e.e. (%) |

| Rhodium(II) carboxylate | Ethyl diazoacetate | 3,4-Difluorostyrene | Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate | High | High |

| Copper-bis(oxazoline) | Ethyl diazoacetate | 3,4-Difluorostyrene | Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate | Moderate to High | High |

Multi-step Convergent Synthesis Approaches

Multi-step convergent syntheses offer alternative and often more scalable routes to this compound. These approaches involve the construction of the target molecule from readily available starting materials through a sequence of chemical transformations.

Routes from 1,2-Difluorobenzene (B135520) and Derivatives

A common strategy commences with 1,2-difluorobenzene, which undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum trichloride (B1173362) to yield 2-chloro-1-(3,4-difluorophenyl)ethanone. google.comgoogle.com The subsequent steps involve the asymmetric reduction of the ketone, often employing a chiral oxazaborolidine catalyst, to furnish the corresponding chiral alcohol. google.comquickcompany.in This alcohol is then converted to the cyclopropane ring through a sequence of reactions, typically involving the formation of an epoxide followed by reaction with a phosphonate (B1237965) reagent. chemicalbook.com

Another route starting from 1,2-difluorobenzene involves its reaction with 3-chloropropionyl chloride to produce 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. googleapis.comgoogle.comquickcompany.ingoogleapis.com This intermediate can then be elaborated to the target cyclopropylamine (B47189) through various synthetic pathways, including those involving nitrocyclopropane (B1651597) intermediates. googleapis.comgoogle.comquickcompany.in

Routes from 3,4-Difluorobenzaldehyde (B20872)

3,4-Difluorobenzaldehyde serves as a versatile starting material for several synthetic routes. google.comgoogle.com One common approach involves a Knoevenagel or Wittig-type reaction to generate a substituted styrene (B11656) derivative, such as (E)-3-(3,4-difluorophenyl)acrylonitrile or (E)-3-(3,4-difluorophenyl)acrylic acid. google.comgoogleapis.com The subsequent cyclopropanation of this alkene intermediate, for example using trimethylsulfoxonium iodide, yields the corresponding cyclopropanecarbonitrile (B140667) or cyclopropanecarboxylic acid. google.comgoogleapis.com These functional groups can then be converted to the amine functionality through standard transformations like reduction or Curtius rearrangement. google.com

A detailed synthetic sequence starting from 3,4-difluorobenzaldehyde is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | 3,4-Difluorobenzaldehyde, Malonic acid | Pyridine, Piperidine | (E)-3-(3,4-Difluorophenyl)propenoic acid |

| 2 | (E)-3-(3,4-Difluorophenyl)propenoic acid | Thionyl chloride | (E)-3-(3,4-Difluorophenyl)propenoyl chloride |

| 3 | (E)-3-(3,4-Difluorophenyl)propenoyl chloride | L-Menthol | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)propenoate |

| 4 | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)propenoate | Dimethylsulfoxonium methylide | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate |

| 5 | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate | Hydrolysis | trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid |

| 6 | trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | Curtius Rearrangement | trans-2-(3,4-Difluorophenyl)cyclopropaneamine |

Synthesis via Nitrocyclopropane Intermediates

The use of nitrocyclopropane intermediates provides another strategic pathway to this compound. google.com This approach typically begins with the synthesis of a nitro-containing precursor, such as 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one, which can be derived from 1,2-difluorobenzene and 3-chloropropionyl chloride followed by reaction with a nitroalkane. googleapis.comgoogle.comquickcompany.in

The ketone functionality in this intermediate is then stereoselectively reduced to a hydroxyl group, often employing a chiral reducing agent like a chiral oxazaborolidine complex. googleapis.comgoogle.comquickcompany.in The resulting nitro alcohol undergoes an intramolecular cyclization, for instance, via a Mitsunobu reaction, to form the desired (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane. google.comgoogle.com The final step involves the reduction of the nitro group to the corresponding amine, which can be achieved through catalytic hydrogenation using a palladium catalyst and zinc dust, to yield the target this compound. google.comgoogle.com

Enantioselective Synthetic Strategies

Enantioselective strategies are paramount for the synthesis of specific stereoisomers of this compound, which is often a requirement for pharmaceutical applications.

Chiral Pool Synthesis Approaches (e.g., L-Menthol derived intermediates)

Chiral pool synthesis leverages readily available and inexpensive chiral molecules from nature as starting materials or chiral auxiliaries to induce stereoselectivity in a synthetic sequence. L-menthol is a commonly employed chiral auxiliary in the synthesis of this compound. google.comgoogleapis.com

In this approach, a prochiral precursor, such as (E)-3-(3,4-difluorophenyl)propenoic acid, is esterified with L-menthol to form a diastereomeric ester. google.com The bulky and stereochemically defined menthyl group then directs the subsequent cyclopropanation reaction, leading to the formation of a diastereomerically enriched cyclopropanecarboxylate. google.com The diastereomers can often be separated by crystallization or chromatography. Finally, the chiral auxiliary is removed through hydrolysis to afford the enantiomerically enriched cyclopropanecarboxylic acid, which can then be converted to the desired amine. google.com This strategy allows for the control of stereochemistry at the cyclopropane ring through the influence of the chiral auxiliary.

Asymmetric Catalysis in Cyclopropane Ring Formation

The direct formation of the cyclopropane ring with control over its stereochemistry is one of the most efficient approaches to chiral cyclopropaneamines. Asymmetric catalysis, employing either transition metal complexes or small organic molecules (organocatalysts), offers powerful tools to achieve this transformation with high levels of enantioselectivity and diastereoselectivity.

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to cyclopropanation reactions is well-established. taylorfrancis.com Catalysts based on rhodium, copper, and ruthenium have been extensively studied for their ability to mediate the transfer of a carbene fragment to an olefin, thereby forming the cyclopropane ring. taylorfrancis.comresearchgate.netnih.gov The stereochemical outcome of these reactions is controlled by chiral ligands coordinated to the metal center.

In a notable synthesis of a precursor to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine, a ruthenium-catalyzed asymmetric cyclopropanation was employed. google.com This process involves the reaction of 3,4-difluorostyrene with ethyl diazoacetate in the presence of a chiral ruthenium complex. Specifically, the catalyst system comprising a dichloro(p-cymene)ruthenium(II) dimer and the chiral ligand (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (Pybox) has been shown to be effective. google.com This transformation yields the corresponding ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate, an intermediate that can be further converted to the desired amine. google.com

Rhodium(II) carboxylates are also highly effective catalysts for these transformations, reacting with diazo compounds to generate transient metal-stabilized carbenes that then react with olefins. taylorfrancis.com The choice of metal, ligand, and reaction conditions is crucial for controlling the stereoselectivity, with the electrophilic character of the metal carbene intermediate playing a key role. taylorfrancis.com

| Catalyst System | Substrates | Product | Key Features |

| Dichloro(p-cymene)ruthenium(II) dimer / (S,S)-Pybox ligand | 3,4-Difluorostyrene + Ethyl diazoacetate | Ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate | Asymmetric synthesis of a key chiral intermediate. google.com |

| Rhodium(II) Carboxylates | Olefins + Diazo compounds | Substituted Cyclopropanes | General and effective method for cyclopropanation via metal carbene intermediates. taylorfrancis.com |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. These methods utilize small, chiral organic molecules to catalyze asymmetric transformations.

One innovative approach involves the use of a promiscuous tautomerase, 4-oxalocrotonate tautomerase (4-OT), which can function as a cofactor-independent cyclopropanation enzyme. rug.nl Engineered variants of 4-OT can catalyze the cyclopropanation of various substituted cinnamaldehydes, achieving excellent diastereo- and enantiopurity (d.r. up to >25:1; e.r. up to 99:1). rug.nl This highlights the potential of using engineered enzymes as organocatalysts for non-natural reactions to construct complex chiral molecules. rug.nl

Another strategy for the asymmetric synthesis of cyclopropylamines starts from chiral N-sulfinyl α-chloro ketimines. nih.gov Treatment of these ketimines with Grignard reagents leads to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. This process proceeds through a 1,3-dehydrohalogenation followed by the addition of the Grignard reagent to a cyclopropylideneamine intermediate. Subsequent deprotection of the sulfinyl group yields the N-unprotected cyclopropylamine. nih.gov

| Method | Catalyst/Reagent | Substrate | Product | Key Features |

| Enzymatic Organocatalysis | Engineered 4-Oxalocrotonate Tautomerase (4-OT) | Cinnamaldehydes + Diethyl 2-chloromalonate | Chiral Cyclopropanes | Cofactor-independent, high stereocontrol (up to >25:1 d.r., 99:1 e.r.). rug.nl |

| Chiral Auxiliary-Mediated | Grignard Reagents | Chiral N-sulfinyl α-chloro ketimines | Chiral N-unprotected cyclopropylamines | Diastereoselective synthesis via a cyclopropylideneamine intermediate. nih.gov |

Biocatalytic Transformations

Biocatalysis leverages the remarkable selectivity of enzymes to perform complex chemical transformations. For the synthesis of chiral cyclopropanes, enzyme-mediated reactions and kinetic resolutions offer environmentally benign and highly selective routes. nih.gov

Engineered enzymes, particularly heme proteins such as myoglobin (B1173299) and cytochrome P450, have been successfully repurposed to catalyze asymmetric cyclopropanation reactions. nih.govnsf.govnih.gov These biocatalysts can perform carbene transfer from a diazo reagent, like ethyl diazoacetate (EDA), to an olefin substrate with exceptional levels of stereocontrol. nih.govnsf.gov

This technology has been applied to the gram-scale synthesis of key intermediates for pharmaceuticals, including Ticagrelor (B1683153), which contains the this compound moiety. nih.gov By engineering the enzyme's active site, it is possible to tune the catalyst to favor the formation of a specific stereoisomer, often achieving very high diastereomeric and enantiomeric excess. nih.gov These enzymatic reactions are typically performed in aqueous media, reducing the environmental impact compared to many traditional organic synthesis methods. nih.gov

| Enzyme Type | Substrates | Product | Key Features |

| Engineered Myoglobin | Styrenes + Ethyl diazoacetate | Chiral cyclopropane carboxylates | High stereo- and enantioselectivity; applied to pharmaceutical synthesis. nih.govnih.gov |

| Engineered Cytochrome P450 | Olefins + Diazo compounds | Chiral cyclopropanes | High stereo- and enantioselectivities. nih.gov |

| Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) | Vinyl boronic acid pinacol (B44631) ester + EDA | Chiral pinacolboronate-substituted cyclopropane | Produces versatile building blocks for diversity-oriented synthesis. nsf.gov |

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Hydrolytic kinetic resolution (HKR) is a particularly attractive method that uses water as a reagent to resolve racemic compounds.

The Jacobsen-Katsuki epoxidation catalyst, a chiral (salen)Co(III) complex, is highly effective for the hydrolytic kinetic resolution of terminal epoxides. unipd.itnih.gov This reaction provides access to both the unreacted epoxide and the corresponding 1,2-diol product in highly enantioenriched forms (>99% ee). unipd.itnih.gov Chiral epoxides are valuable intermediates that can be converted into a wide range of other functional groups, including amines, making this a viable, albeit indirect, route to chiral precursors for this compound. The practical advantages of HKR include the use of water as a reactant and the use of a low loading of a recyclable catalyst. unipd.it

Enzymes, particularly lipases, are also widely used for the kinetic resolution of racemic alcohols and esters through enantioselective hydrolysis or esterification reactions. researchgate.net A racemic ester intermediate in the synthesis of this compound could potentially be resolved using a lipase, which would selectively hydrolyze one enantiomer, allowing for the separation of the resulting chiral acid and the unreacted chiral ester.

| Method | Catalyst | Substrate Type | Products | Key Features |

| Catalytic HKR | Chiral (salen)Co(III) complexes | Racemic terminal epoxides | Enantioenriched epoxide and 1,2-diol | High enantioselectivity (>99% ee), low catalyst loading, uses water as a reagent. unipd.itnih.gov |

| Enzymatic HKR | Lipases (e.g., Candida antarctica Lipase B) | Racemic esters or alcohols | Enantioenriched ester/acid or alcohol/ester | High enantioselectivity, mild reaction conditions. researchgate.net |

Resolution of Racemic Mixtures

When a synthesis produces a racemic mixture of the final product or a key intermediate, a resolution step is required to isolate the desired enantiomer. libretexts.org

A classical and widely used method for resolving racemic amines or carboxylic acids is through the formation of diastereomeric salts. libretexts.org For a racemic amine like this compound, an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, is used as a resolving agent. libretexts.org The two resulting diastereomeric salts have different physical properties, such as solubility, which often allows for their separation by fractional crystallization. libretexts.org After separation, the addition of a base regenerates the enantiomerically pure amine. Similarly, a racemic carboxylic acid intermediate, such as trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid, can be resolved using a chiral amine base. google.comlibretexts.org

In addition to salt formation, direct crystallization of enantiomers can sometimes be achieved. For instance, the racemic intermediate trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid can be separated into its enantiomers by crystallization techniques. google.com Modern chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, provide a powerful analytical and preparative tool for separating enantiomers. nih.gov

| Resolution Method | Principle | Application Example | Key Features |

| Diastereomeric Salt Formation | Reaction of a racemate with a chiral resolving agent to form separable diastereomers. libretexts.org | Resolution of racemic amines with chiral acids (e.g., tartaric acid). libretexts.org | Well-established, scalable method based on differences in solubility. libretexts.org |

| Crystallization | Direct separation of enantiomers or diastereomers based on crystal packing. | Separation of enantiomers of trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid. google.com | Can be a highly efficient and economical method if applicable. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Separation of a wide range of racemic compounds. nih.gov | Excellent for both analytical and preparative scale separations; high purity achievable. nih.gov |

Optimization of Synthetic Routes for Scalability

For a compound like this compound to be produced economically on an industrial scale, its synthetic route must be optimized for safety, efficiency, and environmental sustainability.

Minimizing Hazardous Reagents and Byproducts

Early synthetic routes for this compound employed several hazardous and environmentally unfriendly reagents. google.comgoogle.com A significant focus of process optimization has been the replacement of these substances with safer alternatives.

For instance, the Curtius rearrangement, a common method for converting carboxylic acids to amines, traditionally uses sodium azide (B81097) (NaN₃). google.com Azide compounds are potentially explosive and toxic, posing significant safety risks, particularly on a large scale. google.comjustia.com Other problematic reagents used in various synthetic schemes include the highly flammable sodium hydride (NaH) and toxic substances like pyridine. google.comjustia.com Newer, improved syntheses avoid the use of azides and other dangerous materials, representing a significant advancement in process safety and environmental responsibility. google.comgoogle.com

| Hazardous Reagent | Associated Risk | Alternative Approach/Reagent |

|---|---|---|

| Sodium Azide (NaN₃) | Potentially explosive, toxic. google.com | Hofmann rearrangement or other azide-free amine syntheses. google.com |

| Sodium Hydride (NaH) | Highly flammable, reacts violently with water. google.com | Use of alternative bases like Sodium Hydroxide (NaOH) in certain steps. google.com |

| Pyridine | Toxic, harmful if inhaled or absorbed through the skin. google.com | Use of less toxic bases or solvent-free conditions where possible. |

| Diazomethane | Explosive and highly toxic. quickcompany.in | Cyclopropanation using reagents like Trimethylsulfoxonium iodide. quickcompany.ingoogle.com |

Improved Yields and Purity Profiles

Modern synthetic approaches aim for shorter routes with high-yielding steps. For example, an improved process for preparing the intermediate 2-(3,4-difluorophenyl)cyclopropanecarbohydrazide reported a yield of 87%. quickcompany.in The subsequent conversion to this compound proceeded with a 63% yield. quickcompany.in By designing more streamlined processes and avoiding hazardous reagents that can lead to side reactions, higher purity profiles are achieved. quickcompany.in This reduces the need for extensive purification, lowers costs, and provides a more efficient and commercially viable manufacturing process. quickcompany.in

| Reaction Step | Product | Reported Yield | Source |

|---|---|---|---|

| Hydrazinolysis of Ester | 2-(3,4-difluorophenyl)cyclopropanecarbohydrazide | 87% | quickcompany.in |

| Hydrolysis of Intermediate | This compound | 63% | quickcompany.in |

Stereochemical Characterization and Elucidation of 2 3,4 Difluorophenyl Cyclopropaneamine

Absolute Configuration Determination

The precise spatial arrangement of atoms, or absolute configuration, of 2-(3,4-Difluorophenyl)cyclopropaneamine is a critical parameter influencing its chemical and biological properties. The determination of this configuration for the key (1R,2S) enantiomer is achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods (e.g., Chiroptical Spectroscopy)

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful non-destructive method for assigning the absolute configuration of enantiomers in solution. saschirality.orgnih.gov Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly valuable.

For analogous compounds like chiral primary amines, the absolute configuration can be determined by comparing experimental chiroptical spectra with quantum chemical calculations. wikipedia.orguit.no The process typically involves:

Conformational Search: Identifying all low-energy conformations of the molecule.

Quantum Chemical Calculations: Calculating the ECD or VCD spectra for each conformer.

Spectral Averaging: Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparison: Matching the theoretical spectrum with the experimental one. A good fit allows for the unambiguous assignment of the absolute configuration.

While specific ECD or VCD data for this compound is not extensively published in peer-reviewed literature, the principles remain applicable. The sign of the Cotton effect in CD curves of derivatives, for instance, has been successfully used to determine the absolute configuration of other chiral amines. nih.gov

X-ray Crystallography of Chiral Derivatives

X-ray crystallography provides the most definitive determination of absolute configuration. nih.gov This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of a compound. For chiral molecules, this is often achieved by preparing a salt or derivative with a known chiral auxiliary, which facilitates the formation of high-quality crystals and allows for the unambiguous assignment of the stereocenters.

In the case of this compound, while a single-crystal structure of a chiral derivative is not publicly available, an X-ray powder diffraction (XRPD) pattern for crystalline (1R,2S)-2-(3,4-difluorophenyl)-cyclopropylamine hydrochloride has been reported. google.comgoogleapis.com This pattern is used to characterize the crystalline form of the bulk material.

The reported XRPD pattern shows distinct peaks at specific 2θ angles, confirming the crystalline nature of the hydrochloride salt.

| 2θ Angle (°) | Relative Intensity (%) |

| 8.5 | 100 |

| 12.8 | 35 |

| 17.1 | 40 |

| 20.3 | 55 |

| 24.5 | 60 |

| 25.8 | 75 |

| 28.9 | 45 |

This table is generated based on data from patent EP2644590A1, which provides a graphical representation of the XRPD pattern. The relative intensities are estimated from the graph.

Diastereomeric and Enantiomeric Purity Assessment

Ensuring the stereochemical purity of this compound is critical, particularly in its applications as a pharmaceutical intermediate. Chiral chromatography and NMR spectroscopy are the primary methods used for this assessment.

Chiral Chromatography Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

While specific chiral HPLC methods for this compound are often proprietary, the general approach involves screening various CSPs and mobile phase conditions to achieve baseline separation of the enantiomers. Common CSPs for separating chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, and Pirkle-type phases.

For example, a patent for a related compound describes achieving an HPLC purity of over 99.7% and an enantiomeric excess (ee) value of over 99.9%.

| Parameter | Value |

| HPLC Purity | > 99.7% |

| Enantiomeric Excess (ee) | > 99.9% |

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). researchgate.netnih.gov These reagents are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. The formation of these complexes results in different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals.

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly employed. When a CSR is added to a solution of a racemic amine, the NMR signals of the enantiomers, which are identical in a non-chiral environment, split into two distinct sets of signals. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers.

For fluorinated compounds, ¹⁹F NMR can also be a powerful tool for determining absolute configuration and enantiomeric excess when using chiral derivatizing agents. frontiersin.org

Conformational Analysis of the Cyclopropaneamine Moiety

The three-membered ring of the cyclopropane (B1198618) moiety in this compound imparts significant conformational rigidity. However, rotation around the C-C single bonds connecting the substituents to the ring is possible. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. lumenlearning.com

The orientation of the amino group and the 3,4-difluorophenyl group relative to the cyclopropane ring is of particular interest. In related phenylcyclopropylamines, the phenyl group often adopts a "bisected" conformation where the plane of the aromatic ring is perpendicular to the plane of the cyclopropane ring, or an "eclipsed" conformation where it is coplanar.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the relative energies of different conformers and to predict the most stable arrangement. Studies on the parent cyclopropylamine (B47189) have shown the existence of both trans and gauche conformers due to the rotation of the amino group. nih.govaip.org The presence of the bulky and electron-withdrawing 3,4-difluorophenyl group is expected to influence these conformational preferences through steric and electronic effects.

Structure Activity Relationship Sar Studies of 2 3,4 Difluorophenyl Cyclopropaneamine Derivatives

Design Principles for Analog Synthesis

The systematic modification of the 2-(3,4-difluorophenyl)cyclopropaneamine core has been a key strategy in optimizing its biological activity. These modifications can be broadly categorized into three main areas: alterations of the difluorophenyl moiety, substitutions on the cyclopropane (B1198618) ring, and derivatization of the amine functionality.

Modifications of the Difluorophenyl Moiety

The 3,4-difluorophenyl group plays a significant role in the interaction of these molecules with their biological targets. Altering the substitution pattern on this aromatic ring can modulate electronic properties, lipophilicity, and steric interactions, thereby influencing biological activity.

Research into related 2-phenylcyclopropylamine derivatives has shown that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of α-substituted cyclopropylamine (B47189) derivatives designed as inhibitors of histone demethylase KDM1A, the introduction of small, halogenated functional groups at the meta position of the phenyl ring led to a significant enhancement in inhibitory potency. This suggests that for this compound analogs, exploring alternative halogenation patterns or introducing other small electron-withdrawing or electron-donating groups could be a fruitful avenue for optimization.

Table 1: Impact of Phenyl Ring Modifications on KDM1A Inhibitory Activity of α-Substituted Cyclopropylamine Analogs

| Compound | Phenyl Ring Substitution | KDM1A IC50 (nM) |

| Analog 1 | Unsubstituted | >1000 |

| Analog 2 | 4-Fluoro | 500 |

| Analog 3 | 3-Chloro | 150 |

| Analog 4 | 3-Bromo | 80 |

| Analog 5 | 3,4-Difluoro | 50 |

| Analog 6 | 3,5-Difluoro | 120 |

This is a representative table based on trends observed in related compound series and is for illustrative purposes.

The data illustrates that the 3,4-difluoro substitution pattern, as seen in the parent compound, is often beneficial for potent activity. Modifications at the meta position with halogens like chlorine and bromine also demonstrate a positive impact on potency, indicating that this region of the molecule is sensitive to electronic and steric changes.

Substitutions on the Cyclopropane Ring

The cyclopropane ring provides a rigid scaffold that correctly orients the phenyl and amine functionalities for optimal target interaction. The introduction of substituents on the cyclopropane ring can influence the molecule's conformation and introduce new points of interaction with the target protein.

While specific SAR data for substitutions on the cyclopropane ring of this compound is limited in publicly available literature, general principles from related cyclopropane-containing bioactive molecules suggest that even small alkyl groups can significantly alter the pharmacological profile. For example, the introduction of a methyl group could provide additional hydrophobic interactions or, conversely, create steric hindrance that reduces binding affinity. The position of substitution (C1 or C3) would also be critical in determining the impact on activity.

Derivatization of the Amine Functionality

The primary amine group of this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups to modulate the compound's properties. Common modifications include N-acylation and N-alkylation.

N-acylation can introduce amide functionalities, which can act as hydrogen bond donors or acceptors and can be used to append larger, more complex moieties to the core scaffold. N-alkylation can be employed to introduce small alkyl groups, which can alter the basicity of the amine and its interaction with the target, or to link the core to other pharmacophoric elements. The choice of the acyl or alkyl group is critical and is typically guided by the structure of the target binding site.

Impact of Stereochemistry on Biological Activity

The this compound molecule possesses two stereocenters (at C1 and C2 of the cyclopropane ring), giving rise to enantiomers and diastereomers. The spatial arrangement of the substituents around these chiral centers has a profound effect on biological activity.

Enantiomeric Selectivity in Target Interactions

Enantiomers, being non-superimposable mirror images, can exhibit significantly different affinities and efficacies for their biological targets, which are themselves chiral environments. It is a well-established principle in pharmacology that one enantiomer (the eutomer) is often significantly more active than the other (the distomer).

For this compound derivatives, the absolute configuration at both C1 and C2 is crucial for potent biological activity. For instance, in many of its applications, the (1R, 2S)-enantiomer is the biologically active form, demonstrating significantly higher potency compared to its (1S, 2R)-counterpart. This enantiomeric selectivity arises from the specific three-dimensional arrangement of the difluorophenyl and amino groups, which allows for a more favorable interaction with the binding site of the target protein.

Table 2: Enantiomeric Selectivity in a Hypothetical Target Interaction

| Enantiomer | Configuration | Relative Binding Affinity |

| Eutomer | (1R, 2S) | 100% |

| Distomer | (1S, 2R) | <5% |

This table illustrates a common trend of high enantiomeric selectivity observed for this class of compounds.

Diastereomeric Influence on Pharmacological Profiles

In addition to enantiomers, this compound can also exist as diastereomers, which have different relative configurations of the substituents on the cyclopropane ring (i.e., cis vs. trans). The trans diastereomer, where the phenyl and amino groups are on opposite sides of the cyclopropane ring, is often the preferred geometry for biological activity.

Studies on related 2-arylcyclopropylamines have consistently shown that the trans isomers are more potent inhibitors of various enzymes compared to their cis counterparts. This is attributed to the fact that the trans configuration places the bulky phenyl group and the reactive amine in a more spatially extended and defined orientation, which is often required for fitting into the active site of an enzyme or the binding pocket of a receptor. The cis isomer, with these groups on the same side of the ring, may adopt a conformation that is less favorable for binding.

Exploring Novel Scaffolds Incorporating the this compound Unit

The this compound moiety is a well-established pharmacophore, primarily recognized for its role in the antiplatelet agent ticagrelor (B1683153). In ticagrelor, this group is attached to a triazolopyrimidine core, which is instrumental for its binding to the P2Y12 receptor. However, to discover new chemical entities with potentially different biological activities or improved drug-like properties, researchers have investigated the replacement of the triazolopyrimidine scaffold with other heterocyclic systems. This approach, known as scaffold hopping or bioisosteric replacement, aims to retain the essential binding interactions of the this compound unit while exploring new chemical space. nih.govnih.gov

One such exploration focused on the synthesis of ticagrelor analogues with the same 1,2,3-triazolo[4,5-d]pyrimidine core to investigate the dissociation of antiplatelet and antibacterial activities. While this study did not introduce a completely novel scaffold, it involved modifications of the existing one, leading to the synthesis of known metabolites and structurally simplified analogues of ticagrelor. The research confirmed that it was possible to design compounds with antiplatelet activity that were devoid of the antibacterial effects observed with ticagrelor, indicating that the two biological activities are not intrinsically linked.

In a more direct example of scaffold hopping, researchers have explored replacing the central heterocyclic core of P2Y12 inhibitors. While specific studies detailing the SAR of a wide range of novel scaffolds attached to the this compound moiety are not abundant in publicly available literature, the principles of such explorations are well-documented in medicinal chemistry. The goal is to identify new core structures that maintain the appropriate orientation of the key interacting groups, such as the cyclopropylamine and the difluorophenyl ring, to ensure potent biological activity.

For instance, the development of other P2Y12 antagonists has involved various heterocyclic scaffolds, demonstrating that the triazolopyrimidine of ticagrelor is not the only viable option for achieving potent inhibition. These studies, although not directly incorporating the this compound unit, provide a proof-of-concept for the viability of diverse scaffolds in this therapeutic area.

The following table summarizes hypothetical examples of how different scaffolds could be explored, based on common bioisosteric replacements and scaffold hopping strategies in drug discovery. The activity data presented is illustrative to demonstrate the concept of SAR exploration.

| Compound ID | Scaffold | Modification from Triazolopyrimidine | Hypothetical P2Y12 Inhibitory Activity (IC50, nM) |

|---|---|---|---|

| Reference | Triazolopyrimidine | - | 18 |

| NS-1 | Purine | Bioisosteric replacement of triazole with imidazole. | 45 |

| NS-2 | Pyrrolo[2,3-d]pyrimidine | Replacement of the triazole ring with a pyrrole (B145914) ring. | 120 |

| NS-3 | Thieno[3,2-d]pyrimidine | Replacement of the triazole ring with a thiophene (B33073) ring. | 85 |

| NS-4 | Quinazoline | Scaffold hop to a bicyclic aromatic system. | >1000 |

Table 1: Illustrative Structure-Activity Relationship of Novel Scaffolds Incorporating the this compound Unit. This interactive table presents hypothetical data on how modifications to the core scaffold, while retaining the this compound moiety, could influence P2Y12 inhibitory activity.

The exploration of novel scaffolds is a critical strategy in medicinal chemistry to develop new drugs with improved properties. While the this compound unit is strongly associated with the triazolopyrimidine scaffold of ticagrelor, the principles of drug design suggest that incorporating this key pharmacophore into other heterocyclic systems could lead to the discovery of novel therapeutic agents. Further research in this area is warranted to fully explore the potential of this valuable chemical entity.

In Vitro Biochemical and Molecular Mechanism Investigations

Receptor Binding Profiling

There is no publicly available data on the receptor binding profile of 2-(3,4-Difluorophenyl)cyclopropaneamine. Scientific studies detailing its interactions with specific biological targets are not present in the surveyed literature.

Ligand-Receptor Interaction Analysis

Due to the absence of receptor binding data, no ligand-receptor interaction analyses for this compound have been published. Such studies, which would characterize the binding mode and affinity (e.g., Kᵢ, IC₅₀ values), are not available.

Pharmacological Implications of Binding Affinity

Without data on receptor binding affinities, the pharmacological implications for this compound cannot be determined. The specific stereochemistry of the molecule is noted as being critical for its function when incorporated into the final active pharmaceutical ingredient, Ticagrelor (B1683153). vulcanchem.com

Investigation of Downstream Biochemical Pathways

No studies were identified that investigate the downstream biochemical pathways modulated by this compound.

Cellular Assays for Target Engagement

There is no published research employing cellular assays to determine the target engagement of this compound.

Molecular Signatures and Pathway Modulation

In the absence of cellular and biochemical studies, there is no information on any molecular signatures or pathway modulations that might be induced by this compound.

Computational and Chemoinformatic Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net These methods are instrumental in structure-based drug design, where the goal is to understand and predict the interaction between a ligand, such as 2-(3,4-Difluorophenyl)cyclopropaneamine, and its protein target.

The prediction of ligand-protein interactions is a cornerstone of computational drug discovery, aiming to identify and characterize the binding of a small molecule to a biological target. nih.gov Molecular docking simulations place the ligand into the binding site of a protein and use a scoring function to estimate the binding affinity. This process can help prioritize compounds for experimental testing and provide insights into the structural basis of their activity. youtube.com

For molecules structurally related to this compound, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, molecular docking has been used to explore binding modes within dopamine (B1211576) D3 receptors (D3R). mdpi.com These studies reveal how the molecule orients itself within the receptor's active site to maximize favorable interactions. mdpi.com The ultimate goal of these predictions is to narrow the vast search space of potential drug candidates to a manageable number for synthesis and in vitro testing. nih.gov Computational approaches like absolute protein-ligand binding free-energy perturbation (ABFEP) offer a more rigorous and accurate description of binding thermodynamics compared to empirical scoring functions, potentially improving hit rates in virtual screening campaigns. nih.gov

Table 1: Example Output from a Hypothetical Docking Simulation of this compound with a Target Protein

| Parameter | Value | Description |

|---|---|---|

| Binding Free Energy (kcal/mol) | -8.5 | A more negative value indicates stronger predicted binding affinity. |

| Interacting Residues | PHE 345, PHE 346, ASP 110 | Key amino acids in the protein's binding site that form contacts with the ligand. |

| H-Bonds | 1 | Number of hydrogen bonds formed between the ligand and the protein. |

| Hydrophobic Interactions | 4 | Number of significant hydrophobic contacts. |

| Predicted Conformation | Pose 1 | The top-ranked spatial orientation of the ligand within the binding site. |

Once a ligand is docked into a protein's active site, a detailed analysis of the binding site interactions is performed. This analysis identifies the specific non-covalent forces that stabilize the ligand-protein complex. For a molecule like this compound, key interactions would likely include:

Hydrogen Bonding: The primary amine group (-NH2) of the cyclopropaneamine moiety is a potent hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptor groups on amino acid residues within the binding site, such as aspartate or glutamate. nih.gov

Hydrophobic Interactions: The 3,4-difluorophenyl group is hydrophobic and can engage in favorable interactions with nonpolar residues in the binding pocket. Aromatic residues like phenylalanine, tyrosine, and tryptophan can form π-π stacking or π-cation interactions with the phenyl ring. mdpi.com

Ionic Interactions: If the amine group is protonated under physiological conditions (forming -NH3+), it can form a strong ionic bond (salt bridge) with negatively charged amino acid residues like aspartate or glutamate.

In studies of related PCPMA derivatives, the phenylcyclopropyl motif was shown to be located in hydrophobic pockets, forming stable hydrophobic interactions through π-π stacking with phenylalanine residues (e.g., PHE345 and PHE346). mdpi.com Molecular dynamics (MD) simulations can further refine these docked poses, providing a dynamic view of the interactions over time and confirming the stability of the predicted binding mode. mdpi.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules and the energetic profiles of chemical reactions. These methods are used to investigate aspects that are inaccessible to classical molecular mechanics, such as electronic structure and reaction pathways.

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Quantum chemical calculations can determine various electronic properties:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. mdpi.com

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge. This can identify electron-rich regions (e.g., around the fluorine and nitrogen atoms) that are susceptible to electrophilic attack or can act as hydrogen bond acceptors, and electron-poor regions (e.g., the amine hydrogens) that can act as hydrogen bond donors.

Dipole Moment: The magnitude and direction of the molecular dipole moment influence the molecule's solubility and its ability to engage in dipole-dipole interactions. The two fluorine atoms on the phenyl ring significantly alter the charge distribution and dipole moment compared to an unsubstituted phenyl ring.

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. mdpi.com For the synthesis of this compound, these methods could be used to:

Evaluate Synthetic Pathways: Different proposed synthetic routes can be computationally modeled to determine the most energetically favorable pathway. This includes analyzing the activation energies of key steps, such as the cyclopropanation of a styrene (B11656) precursor. google.comgoogle.com

Understand Stereoselectivity: The methods can help explain the stereochemical outcome of asymmetric syntheses by comparing the energies of the transition states leading to different stereoisomers.

Investigate Reaction Energetics: By calculating the energy profile of a reaction, researchers can identify the rate-determining step and understand how catalysts influence the reaction rate. For instance, in the related Thorpe reaction, DFT calculations were used to compare a concerted mechanism with an ionic mechanism, concluding that the ionic pathway involving an alkoxide catalyst had a significantly lower energy barrier. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are chemoinformatic techniques used to identify novel molecules with potential biological activity from large chemical databases. dovepress.comchemrxiv.org

A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are essential for a molecule to bind to a specific biological target. nih.gov These models can be generated in two main ways:

Ligand-Based: Derived from a set of known active molecules, assuming they share a common binding mode and therefore a common set of essential features. mdpi.com

Structure-Based: Derived from the 3D structure of a ligand-protein complex, identifying the key interaction points within the binding site. researchgate.net

Once a pharmacophore model is developed, it is used as a 3D query to search large virtual libraries of compounds. dovepress.com This process, known as virtual screening, rapidly filters millions of molecules to identify those that match the pharmacophore's spatial arrangement of features. The resulting "hits" are then typically subjected to further computational analysis, such as molecular docking, to refine the selection before being prioritized for experimental validation. nih.govsemanticscholar.org This approach is highly efficient for discovering structurally diverse compounds that possess the desired features for biological activity. nih.gov

Table 2: A Typical Workflow for Pharmacophore-Based Virtual Screening

| Step | Action | Description |

|---|---|---|

| 1 | Pharmacophore Model Generation | Develop a 3D model representing essential interaction features based on known active ligands or a protein-ligand complex structure. |

| 2 | Database Preparation | Prepare a large, multi-conformation database of chemical compounds for screening. |

| 3 | Virtual Screening | Use the pharmacophore model as a 3D query to search the database for molecules that match the feature arrangement. |

| 4 | Hit Filtering | Apply additional filters (e.g., molecular weight, lipophilicity, drug-likeness) to the initial hits. |

| 5 | Docking and Scoring | Perform molecular docking simulations on the filtered hits to predict binding modes and rank them by binding affinity. |

| 6 | Hit Selection | Select a final, diverse set of promising compounds for acquisition or synthesis and subsequent biological testing. |

De Novo Drug Design Strategies Utilizing this compound as a Core

De novo drug design refers to the computational creation of novel molecules from scratch, tailored to fit the binding site of a specific biological target. In this approach, this compound can be utilized as a foundational fragment or "seed" from which a larger, more complex molecule is grown.

This process typically begins with the three-dimensional structure of the target protein, such as the P2Y12 receptor. The this compound fragment is computationally placed within a favorable region of the binding site. Then, algorithms are used to add new atoms and functional groups in a stepwise manner, exploring the available space within the binding pocket and optimizing interactions with the surrounding amino acid residues.

These generative algorithms can be guided by a variety of scoring functions that estimate the binding affinity, drug-likeness, and synthetic accessibility of the growing molecule. The result is a collection of novel chemical structures that are predicted to be potent and selective inhibitors of the target. This strategy is particularly powerful for exploring novel chemical space and designing molecules with optimized properties from the outset. For instance, in the context of designing reversible P2Y12 inhibitors, this approach allows for the systematic exploration of modifications that can enhance non-covalent interactions with the receptor.

Role As a Chiral Building Block in Advanced Organic Synthesis Research

Synthetic Utility in Complex Molecule Construction

The primary and most well-documented application of 2-(3,4-difluorophenyl)cyclopropaneamine is in the synthesis of complex heterocyclic compounds that are of significant interest in medicinal chemistry.

The most prominent role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropaneamine (CPA) is as a key intermediate in the synthesis of Ticagrelor (B1683153) and its analogues. google.comgoogleapis.com Ticagrelor is a platelet aggregation inhibitor that functions as a P2Y12 receptor antagonist and is used for the prevention of thrombotic events. googleapis.com The synthesis of Ticagrelor involves the coupling of the chiral CPA with a substituted triazolo[4,5-d]pyrimidine core.

The synthesis of this core structure and its subsequent reaction with CPA has been approached through various routes. A common strategy involves the preparation of a reactive intermediate, such as a bromo-substituted triazolopyrimidine, which then undergoes a nucleophilic substitution reaction with (1R,2S)-2-(3,4-difluorophenyl)cyclopropaneamine. This key step installs the chiral cyclopropylamino side chain, which is crucial for the biological activity of Ticagrelor.

Several synthetic pathways have been developed to produce CPA with high enantiomeric purity, which is essential for the final drug's efficacy. These methods often start from 3,4-difluorobenzaldehyde (B20872) and employ multi-step sequences involving asymmetric reactions or chiral resolutions to establish the desired stereochemistry. google.com One such method involves the derivatization of a substituted cinnamic acid with Oppolzer's sultam, followed by a diastereoselective cyclopropanation and a Curtius rearrangement to yield the final amine. google.com

The table below summarizes a common synthetic route for incorporating CPA into the Ticagrelor structure.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | Various | Substituted triazolo[4,5-d]pyrimidine | Formation of the core heterocyclic system. |

| 2 | Substituted triazolo[4,5-d]pyrimidine | (1R,2S)-2-(3,4-difluorophenyl)cyclopropaneamine, DIPEA | Ticagrelor precursor | Nucleophilic substitution to introduce the chiral side chain. |

| 3 | Ticagrelor precursor | DIBAL-H, Trifluoroacetic acid | Ticagrelor | Final deprotection and modification steps. |

This is a simplified representation of one of many synthetic routes.

Research into Ticagrelor analogues has also utilized CPA to explore structure-activity relationships. By modifying other parts of the molecule while retaining the 2-(3,4-difluorophenyl)cyclopropylamino moiety, researchers can investigate how these changes affect the compound's antiplatelet activity.

While the use of this compound is extensively documented in the synthesis of triazolo[4,5-d]pyrimidine derivatives like Ticagrelor, its application in the construction of other distinct polycyclic or heterocyclic systems is not widely reported in publicly available scientific literature. The research focus has predominantly been on leveraging this specific building block for its proven efficacy in the context of P2Y12 receptor antagonists.

Development of New Synthetic Methodologies Utilizing the Cyclopropaneamine Unit

The scientific literature primarily details the various methodologies developed for the synthesis of this compound itself, driven by the industrial demand for Ticagrelor. These synthetic strategies focus on achieving high yields and enantiomeric purity through processes like asymmetric cyclopropanation and Curtius rearrangements. google.com However, there is limited available research on the development of new synthetic methodologies that utilize the this compound unit as a reactant to drive novel chemical transformations beyond its role as a nucleophile in substitution reactions.

Application in Agrochemical and Specialty Chemical Synthesis Research

Based on available patent and research literature, there are no specific, documented applications of this compound in the field of agrochemical or specialty chemical synthesis. While the broader class of cyclopropylamines is known to be used in the development of herbicides, fungicides, and insecticides, the use of this particular difluorophenyl-substituted variant has not been reported in these areas. Its synthesis and application appear to be highly specialized for the pharmaceutical sector, specifically for the production of Ticagrelor and related compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing enantiomerically pure (1R,2S)-2-(3,4-difluorophenyl)cyclopropaneamine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves cyclopropanation of fluorinated styrene derivatives using transition metal catalysts (e.g., rhodium or palladium). Key intermediates like 3,4-difluorophenylacetone (CAS RN: 274682-91-6) or fluorinated triflates (e.g., 2,4-Difluorophenyl trifluoromethanesulfonate, CAS RN: 264135-49-1) should be monitored via H/F NMR for regiochemical fidelity . Chiral HPLC or capillary electrophoresis is recommended to confirm enantiomeric purity of the final amine .

Q. How can researchers validate the structural integrity of 2-(3,4-difluorophenyl)cyclopropaneamine derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- X-ray crystallography for absolute stereochemical confirmation (e.g., (1R,2S)-configuration, CAS RN: 220352-38-5) .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., CHFN).

- DSC/TGA to assess thermal stability (melting points reported for analogs range 68–117°C, depending on substituents) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between enantiomers of this compound?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., serotonin or dopamine transporters) with isolated enantiomers. For example, (1R,2S)-enantiomers (CAS RN: 220352-38-5) may show higher affinity due to steric compatibility with binding pockets, while (1S,2R)-forms exhibit reduced activity. Cross-validate with computational docking studies (e.g., molecular dynamics simulations) .

Q. How can fluorination patterns on the phenyl ring influence the compound’s physicochemical properties?

- Methodological Answer : Compare logP and pKa values of 3,4-difluoro vs. 2,4-difluoro analogs (e.g., 2,4-Difluorophenylacetonitrile, CAS RN: 69584-87-8) using HPLC-based hydrophobicity assays. Fluorine at the 3,4-positions increases electronegativity, enhancing metabolic stability but potentially reducing solubility. Solubility can be improved via salt formation (e.g., hydrochloride salts, CAS RN: 220352-39-6) .

Q. What analytical methods are critical for detecting trace impurities in scaled-up syntheses?

- Methodological Answer : Employ LC-MS/MS to identify byproducts like defluorinated analogs or cyclopropane ring-opened derivatives. Quantify residual solvents (e.g., trifluoromethanesulfonic acid) via GC-MS. Purity thresholds should align with pharmacopeial standards (>98% by HPLC) .

Experimental Design & Safety

Q. What safety protocols are essential when handling fluorinated cyclopropaneamine intermediates?

- Methodological Answer :

- Use fume hoods and explosion-proof equipment for volatile triflates (CAS RN: 264135-49-1, classified as hazardous ).

- Neutralize waste with bicarbonate before disposal.

- Follow GHS guidelines: Wear nitrile gloves, goggles, and respirators (P264+P280+P305+P351+P338 codes) .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Forced degradation : Expose to 0.1M HCl/NaOH (40°C, 72 hrs) and analyze via HPLC for hydrolyzed products (e.g., ring-opened amines).

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess isomerization risks .

Data Interpretation & Validation

Q. How to address discrepancies between computational predictions and experimental logD values?

- Methodological Answer : Re-evaluate force field parameters in software (e.g., Schrödinger’s QikProp) for fluorinated cyclopropanes. Validate with shake-flask experiments using octanol-water partitioning. Adjust for ionization effects (pKa ~9.5 for primary amines) .

Q. What mechanistic insights explain unexpected byproducts in Friedel-Crafts cyclopropanation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.